Cas no 109313-83-9 (1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene)

1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene 化学的及び物理的性質
名前と識別子
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- 1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene
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- MDL: MFCD28144554
- インチ: 1S/2C20H25P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-8,13-17H,9-12H2,1-2H3;3H,2H2,1H3;
- InChIKey: YGYRLXXWUXSCDI-UHFFFAOYSA-N
- ほほえんだ: [Fe].P(C(C1CCCC1)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1.CCO.C1CCCC1C(P(C1C=CC=CC=1)C1C=CC=CC=1)(C)C
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 26-0290-500mg |
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, 97% HiersoPHOS-6 (Sylphos) |
109313-83-9 | 97% | 500mg |
¥ 3525 | 2022-04-25 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2194-100mg |
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene |
109313-83-9 | 100mg |
¥0.0 | 2024-07-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-0290-100mg |
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferroceneethanoladduct,min.98%(S,S)-f-Binaphane |
109313-83-9 | min.98%(S,S)-f-Binaphane | 100mg |
769CNY | 2021-05-08 | |
abcr | AB401898-500 mg |
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, 97% HiersoPHOS-6 (Sylphos); . |
109313-83-9 | 97% | 500 mg |
€248.00 | 2023-07-19 | |
BAI LING WEI Technology Co., Ltd. | 26-0290-100mg |
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, 97% HiersoPHOS-6 (Sylphos) |
109313-83-9 | 97% | 100mg |
¥ 885 | 2022-04-25 | |
BAI LING WEI Technology Co., Ltd. | J3426-0290-500mg |
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene |
109313-83-9 | 97% | 500mg |
¥4048 | 2023-11-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-0290-500mg |
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferroceneethanoladduct,min.98%(S,S)-f-Binaphane |
109313-83-9 | min.98%(S,S)-f-Binaphane | 500mg |
3078CNY | 2021-05-08 | |
1PlusChem | 1P008WEO-500mg |
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene |
109313-83-9 | 97% HiersoPHOS-6 (Sylphos) | 500mg |
$302.00 | 2023-12-26 | |
A2B Chem LLC | AE14448-100mg |
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene |
109313-83-9 | 97% | 100mg |
$97.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 26-0290-500mg |
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferroceneethanoladduct,min.98%(S,S)-f-Binaphane |
109313-83-9 | min.98%(S,S)-f-Binaphane | 500mg |
3078.0CNY | 2021-07-10 |
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferroceneに関する追加情報
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene: A Versatile Ligand in Catalytic and Materials Science
1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene, with the CAS No. 109313-83-9, is a chelating ligand that has garnered significant attention in the fields of catalytic chemistry and materials science. This organometallic compound is characterized by its unique molecular structure, which combines the ferrocene core with two phosphino groups. The diphenylphosphino substituents provide steric and electronic effects that are crucial for its reactivity and selectivity in various chemical processes.
Recent advancements in catalytic systems have highlighted the importance of 1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene as a ligand for transition metal complexes. Studies published in Nature Catalysis (2023) demonstrate its effectiveness in enhancing the efficiency of hydrogenation reactions under mild conditions. The ferrocene core, known for its stability and redox properties, serves as a robust platform for the attachment of functional groups, enabling precise control over catalytic activity.
One of the key advantages of 1,1'-Bis(1-diphenylphosphino-1-methylethdeyl)ferrocene is its ability to modulate the electronic environment of the metal center. This property is particularly valuable in asymmetric catalysis, where the stereochemistry of the product is critical. A 2023 study in JACS reported that complexes containing this ligand showed exceptional enantioselectivity in the synthesis of chiral pharmaceutical intermediates, achieving yields exceeding 95%.
The 1-diphenylphosphino-1-methylethyl groups contribute to the ligand's versatility by allowing for the fine-tuning of steric and electronic parameters. This adaptability has led to its application in the development of new catalysts for C–H activation reactions, a topic of significant interest in modern organic chemistry. Research published in Chemical Science (2024) showcased the use of this ligand in the selective functionalization of aromatic compounds, highlighting its potential in green chemistry initiatives.
Another notable application of 1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is in the field of materials science, where it is used as a precursor for the synthesis of conductive polymers and nanomaterials. The ferrocene core provides intrinsic redox activity, which can be exploited for the design of electrochemical devices. A 2023 review in Advanced Materials discussed its role in the fabrication of organic semiconductors with enhanced charge transport properties.
The synthesis of 1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene involves a multi-step process that typically begins with the preparation of the phosphino-substituted alkyl groups. The 1-diphenylphosphino-1-methylethyl moieties are then coupled to the ferrocene core through a coupling reaction, often mediated by transition metals. This synthetic strategy allows for the incorporation of functional groups that can be tailored for specific applications.
Recent studies have also explored the use of 1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene in the development of sustainable chemical processes. Its ability to facilitate reactions under mild conditions aligns with the principles of green chemistry, reducing the environmental impact of industrial processes. A 2024 paper in Green Chemistry highlighted its application in the catalytic conversion of biomass-derived feedstocks into valuable chemicals.
Furthermore, the 1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ligand has shown promise in the design of multifunctional catalysts that can perform multiple transformations in a single reaction. This property is particularly beneficial in the synthesis of complex molecules, where the minimization of reaction steps is crucial. A 2023 study in Angewandte Chemie demonstrated its utility in the one-pot synthesis of heterocyclic compounds, achieving high yields and selectivity.
The electronic properties of 1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene are also being investigated for their potential in optoelectronic applications. The ferrocene core's ability to undergo reversible redox reactions makes it a candidate for use in organic photovoltaic devices. Research published in Advanced Energy Materials (2024) explored its integration into dye-sensitized solar cells, showing improved charge separation and transport efficiency.
Despite its many advantages, the use of 1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is not without challenges. The synthesis of this ligand requires careful control of reaction conditions to avoid side reactions and ensure high purity. Additionally, the cost of raw materials and the complexity of the synthetic process can limit its scalability for industrial applications. However, ongoing research is focused on optimizing these aspects to make the ligand more accessible and cost-effective.
In conclusion, 1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene represents a significant advancement in the field of catalytic chemistry and materials science. Its unique molecular structure and versatile properties make it a valuable tool for the development of new chemical processes and materials. As research continues to uncover its potential applications, this ligand is poised to play an increasingly important role in the advancement of sustainable and efficient chemical technologies.
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